Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Hydrogen-bond acceptor 4-acetylphenyl structure-activity relationship

4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312605-30-4) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 4-acetylphenyl substituent linked via an amide bridge to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core. Benzothiazole amides have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor and as inhibitors of histone deacetylase 6 (HDAC6) , positioning this scaffold within two therapeutically relevant target classes.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 312605-30-4
Cat. No. B2469484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS312605-30-4
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C17H18N2O2S/c1-10-3-8-14-15(9-10)22-17(18-14)19-16(21)13-6-4-12(5-7-13)11(2)20/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,21)
InChIKeyUQMJWIWOFILZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312605-30-4): Chemical Class and Baseline Procurement Profile


4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312605-30-4) is a synthetic small molecule belonging to the benzothiazole amide class, characterized by a 4-acetylphenyl substituent linked via an amide bridge to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine core . Benzothiazole amides have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor [1] and as inhibitors of histone deacetylase 6 (HDAC6) [2], positioning this scaffold within two therapeutically relevant target classes. The compound's molecular formula is C₁₇H₁₈N₂O₂S with a molecular weight of 314.4 g/mol . The 4-acetyl substituent introduces a hydrogen-bond acceptor and a potential metabolic site that distinguishes it from close-in analogs bearing methyl, benzyl, or unsubstituted phenyl groups at the para position.

Why Generic Substitution Fails for 4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: The Quantitative Differentiation Problem


Within the N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide series, the para-substituent on the phenyl ring dictates critical molecular recognition features. The 4-acetyl group introduces a ketone oxygen capable of acting as a hydrogen-bond acceptor, a property absent in the 4-methyl analog (CAS 361470-62-4), and offers a distinct electronic and steric profile compared to the 4-benzyl (CAS 361470-62-4) and 4-benzoyl derivatives [1]. Metabolic profiling studies of benzothiazole amide TRPV1 antagonists have demonstrated that aryl amide hydrolysis and subsequent N-acetylation are key biotransformation pathways [2], meaning that the choice of para-substituent directly influences metabolic stability, genotoxicity risk, and pharmacokinetic profile. Generic substitution among in-class analogs without accounting for these substituent-dependent differences can lead to divergent biological outcomes, confounding structure-activity relationship (SAR) interpretation and experimental reproducibility. The quantitative evidence below details where measurable differentiation has been established.

Quantitative Differentiation Evidence for 4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide vs. Close-In Analogs


Para-Substituent Effect on Hydrogen-Bond Acceptor Capacity: 4-Acetyl vs. 4-Methyl and 4-Benzyl Analogs

The 4-acetylphenyl substituent in the target compound provides a carbonyl oxygen that serves as a hydrogen-bond acceptor (HBA), a functionality absent in the 4-methyl analog (CAS 361470-62-4) and present with different geometry in the 4-benzoyl analog . In the TRPV1 antagonist benzothiazole amide series, key pharmacophore interactions involve hydrogen bonding between the ligand and receptor residues [1]. The presence of the 4-acetyl HBA motif creates a differential interaction potential compared to analogs lacking this feature.

Hydrogen-bond acceptor 4-acetylphenyl structure-activity relationship benzothiazole amide

Metabolic Liability Differentiation: 4-Acetylphenyl vs. 4-Methylphenyl in Benzothiazole Amide Series

Bylund et al. demonstrated that benzothiazole amide TRPV1 antagonists undergo amide hydrolysis in human and rat hepatocytes to generate an aryl amine metabolite that is subsequently N-acetylated [1]. Compounds bearing a 4-acetylphenyl group contain an additional acetyl moiety that may participate in or interfere with this N-acetylation pathway compared to 4-methyl or 4-benzyl analogs. The study showed that rat liver S9 exhibited very low amide hydrolysis capacity and no glutathione conjugate formation, leading to confounding genotoxicity assessment results [1].

metabolic stability N-acetylation genotoxicity benzothiazole amide TRPV1 antagonist

Physicochemical Property Differentiation: Lipophilicity and Solubility Implications of 4-Acetyl vs. 4-Benzyl Substitution

In the benzothiazole amide TRPV1 antagonist optimization campaign, increasing aqueous solubility through attachment of polar groups to the benzothiazole core was a primary strategy [1]. The 4-acetyl group (calculated logP contribution: more polar) is expected to confer lower lipophilicity compared to the 4-benzyl analog (CAS 361470-62-4; molecular formula C₂₂H₂₂N₂OS, MW 362.5) , potentially improving aqueous solubility. The molecular weight difference (314.4 vs. 362.5 g/mol) further favors the 4-acetyl compound for compliance with Lipinski's rule of five.

lipophilicity aqueous solubility drug-likeness benzothiazole amide physicochemical properties

Best Research and Industrial Application Scenarios for 4-Acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312605-30-4)


TRPV1 Antagonist Structure-Activity Relationship (SAR) Probe Requiring a Hydrogen-Bond Acceptor at the Para Position

The 4-acetyl group provides a carbonyl oxygen HBA that can be systematically compared against 4-methyl (HBA-absent), 4-benzyl (HBA-absent), and 4-benzoyl (HBA-present but with different geometry) analogs in TRPV1 binding and functional assays, enabling quantitative pharmacophore mapping [1]. This compound is appropriate for laboratories investigating the contribution of para-substituent hydrogen bonding to TRPV1 antagonist potency.

Metabolic Pathway Probing in Benzothiazole Amide Series

Given the established role of N-acetylation in the metabolic processing of benzothiazole amide TRPV1 antagonists [2], the 4-acetyl analog serves as a tool compound to investigate whether the acetyl group alters metabolic stability, competes with N-acetyltransferase-mediated metabolism of hydrolyzed aryl amine metabolites, or modifies genotoxicity outcomes in Ames and Comet assay formats.

Physicochemical Optimization Benchmark for In Vivo-Ready Benzothiazole Amides

With a molecular weight of 314.4 g/mol and a polar 4-acetyl substituent, this compound can serve as a benchmark for solubility and permeability optimization in benzothiazole amide lead series, particularly when compared against higher molecular weight, more lipophilic analogs such as the 4-benzyl derivative (MW 362.5) . Procurement for preclinical formulation development and PK screening is supported by the compound's favorable physicochemical profile relative to close-in analogs.

HDAC6 Inhibitor Selectivity Profiling

Benzothiazole-containing compounds have demonstrated HDAC6 inhibitory activity [3]. The 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide scaffold can be evaluated in HDAC isoform selectivity panels to determine whether the 4-acetyl substituent confers differential HDAC6 vs. HDAC1/HDAC7 selectivity compared to other para-substituted analogs.

Quote Request

Request a Quote for 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.